

# physical and chemical properties of 3-Carboxyphenylboronic acid

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Compound of Interest		
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An In-depth Technical Guide to 3-Carboxyphenylboronic Acid

### Introduction

**3-Carboxyphenylboronic acid**, also known as 3-boronobenzoic acid, is a bifunctional organic compound featuring both a carboxylic acid and a boronic acid group attached to a benzene ring.[1][2] This unique structure makes it a valuable reagent in organic synthesis, particularly as a building block in the formation of complex molecules through cross-coupling reactions. Its ability to participate in Suzuki-Miyaura coupling has led to its use in the preparation of biaryl derivatives, which are common motifs in pharmaceuticals and advanced materials.[3][4] This guide provides a comprehensive overview of the physical and chemical properties of **3-Carboxyphenylboronic acid**, detailed experimental protocols, and a summary of its key applications for researchers and professionals in drug development and chemical sciences.

## **Physical and Chemical Properties**

**3-Carboxyphenylboronic acid** is typically an off-white crystalline powder.[3][4] It is crucial to store the compound in a dry, dark place at room temperature, sealed from moisture.[2][4]

Table 1: Physical and Chemical Properties of 3-Carboxyphenylboronic Acid



Property	Value	Source(s)
CAS Number	25487-66-5	[1][2][3][4]
Molecular Formula	C7H7BO4	[1][4]
Molecular Weight	165.94 g/mol	[1][4]
Appearance	Off-white crystalline powder	[3][4]
Melting Point	243-247 °C	[3][4]
Boiling Point (Predicted)	434.5 ± 47.0 °C	[4]
Density (Predicted)	1.40 ± 0.1 g/cm <sup>3</sup>	[4]
pKa (Predicted)	4.21 ± 0.10	[4]
Solubility	Slightly soluble in DMSO, Methanol, and Water.[4] Water solubility is 2.5 g/100 mL.[4] Insoluble in water according to another source.[5]	[4][5]
Storage Temperature	Room Temperature; Keep in a dark, dry place.	[2][4]

# **Experimental Protocols Synthesis of 3-Carboxyphenylboronic Acid**

A common laboratory synthesis involves the hydrolysis of 3-cyanophenylboronic acid.[3][4]

#### Protocol:

- Reaction Setup: Suspend 10 g (68 mmol) of 3-cyanophenylboronic acid and 15.26 g (272 mmol, 4 equivalents) of potassium hydroxide powder in 40 mL of ethylene glycol in a suitable reaction vessel.[3][4]
- Heating: Heat the suspension to 175 °C and maintain this temperature for 3 hours.[3][4]

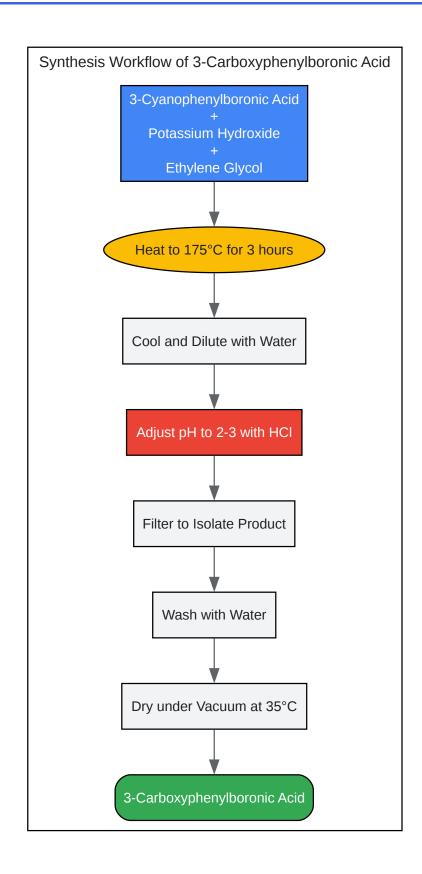
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- Work-up: After the reaction is complete, cool the mixture and dilute it with 60 mL of water.[3]
  [4]
- Precipitation: Adjust the pH of the solution to 2-3 using a 32% hydrochloric acid solution. This will cause the precipitation of colorless, crystalline **3-carboxyphenylboronic acid**.[3][4]
- Isolation and Purification: Separate the product by filtration. Wash the collected crystals with water.[3][4]
- Drying: Dry the purified product under a mild vacuum at 35 °C.[3][4] The expected yield is approximately 89%.[3][4]





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Caption: Workflow for the synthesis of **3-Carboxyphenylboronic acid**.



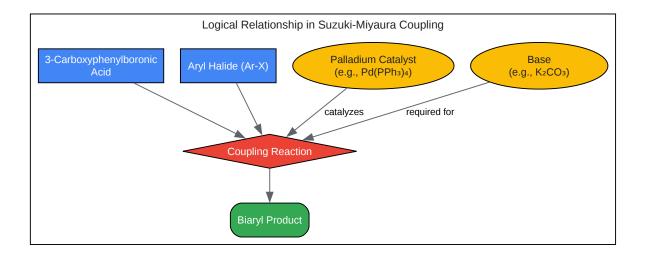
## **General Protocol for Suzuki-Miyaura Coupling**

**3-Carboxyphenylboronic acid** is a key substrate for Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[3][4]

#### Protocol:

- Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add **3-Carboxyphenylboronic acid** (1.0 eq.), an aryl halide (e.g., aryl bromide, 1.0-1.2 eq.), a palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 1-5 mol%), and a base (e.g., K<sub>2</sub>CO<sub>3</sub>, Na<sub>2</sub>CO<sub>3</sub>, or Cs<sub>2</sub>CO<sub>3</sub>, 2-3 eq.).
- Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., Toluene, Dioxane, or DMF) and water.
- Heating: Heat the reaction mixture to a temperature between 80-120 °C and stir for 2-24 hours, monitoring the reaction progress by TLC or GC-MS.
- Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., Ethyl Acetate).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.





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Caption: Key components in a Suzuki-Miyaura coupling reaction.

## **Experimental Determination of pKa (General Protocol)**

While a predicted pKa is available, experimental determination provides a more accurate value. Potentiometric titration is a standard method.

#### Protocol:

- Solution Preparation: Prepare a solution of 3-Carboxyphenylboronic acid of known concentration (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and a cosolvent like methanol to ensure solubility.
- Titration Setup: Place the solution in a temperature-controlled beaker with a magnetic stirrer. Insert a calibrated pH electrode and the burette tip containing a standardized solution of a strong base (e.g., 0.1 M NaOH).
- Titration: Add the titrant (NaOH) in small, precise increments. Record the pH of the solution after each addition, allowing the reading to stabilize.

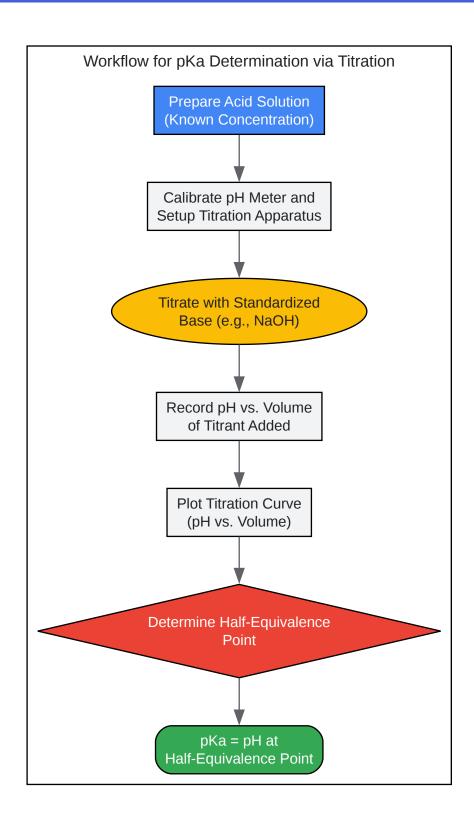
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- Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa can be determined from the titration curve. For a monoprotic acid, the pKa is the pH at the half-equivalence point (where half of the acid has been neutralized).
- Calculation: Alternatively, calculate the pKa at multiple points along the buffer region using the Henderson-Hasselbalch equation and average the values.





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